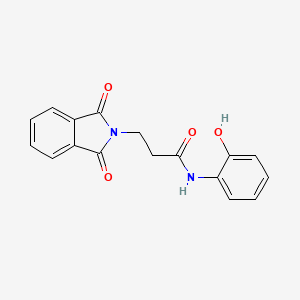

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide

Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide (Compound ID: 5149498) is a phthalimide derivative characterized by a propanamide backbone substituted with a 2-hydroxyphenyl group and a 1,3-dioxo-isoindole moiety.

Properties

Molecular Formula |

C17H14N2O4 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C17H14N2O4/c20-14-8-4-3-7-13(14)18-15(21)9-10-19-16(22)11-5-1-2-6-12(11)17(19)23/h1-8,20H,9-10H2,(H,18,21) |

InChI Key |

QEVWLKDKDTZDBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide typically involves the following steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.

Attachment of the Propanamide Chain: The phthalimide intermediate is then reacted with a suitable propanamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.

Introduction of the Hydroxyphenyl Group: The final step involves the reaction of the intermediate with a hydroxyphenyl derivative, typically under acidic or basic conditions to facilitate the coupling.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, research may focus on the compound’s pharmacological properties, including its ability to interact with specific biological targets and pathways.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may play a role in binding to these targets, while the hydroxyphenyl group may contribute to the compound’s overall activity through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Key Structural Insights :

- The 2-hydroxyphenyl group in the target compound may enhance hydrogen-bonding interactions compared to non-polar substituents (e.g., methyl or methoxy groups) .

- Compounds with nitrate esters (C1–C6) exhibit nitric oxide (NO)-donor properties, critical for vasodilation in SCD therapy .

Pharmacological Activity

Anticonvulsant Effects

- 4-(1,3-dioxo...)-N-(substituted phenyl)butanamides (Figure 16 in ) demonstrated potent anticonvulsant activity in maximal electroshock (MES) tests, with reduced neurotoxicity compared to phenytoin .

- Schiff bases of phthalimide (e.g., 4-(1,3-dioxo...)-N’-[(substituted phenyl)methylene]benzohydrazides) showed efficacy in MES models, suggesting the importance of the phthalimide-hydrazide hybrid structure .

Sickle Cell Disease (SCD) Therapy

- C1–C6 series (phthalimide-nitrate hybrids) displayed lower genotoxicity than hydroxyurea (HU), a standard SCD drug. At 100 mg/kg, HU induced 33.7 micronucleated reticulocytes (MNRET)/1,000 cells, whereas C1–C6 maintained MNRET frequencies <6/1,000 cells .

- These compounds also stimulated γ-globin RNA synthesis, a therapeutic mechanism for SCD .

Analgesic and Anti-Inflammatory Properties

- The C1–C6 series demonstrated analgesic effects in murine models, attributed to NO release and COX inhibition .

Toxicity Profiles

Genotoxicity

Mutagenicity

- Ames test data for C1–C6 showed mutagenic potency ranging from 0–4,803 revertants/μmol. Compounds with meta-aromatic substitutions (e.g., C3: 3-(1,3-dioxo...)benzyl nitrate) exhibited lower mutagenicity, suggesting structural optimization reduces DNA damage .

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide is a synthetic derivative belonging to the class of isoindole compounds. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.5 g/mol. The structure features a dioxoisoindole moiety linked to a hydroxyphenyl propanamide group, which is crucial for its biological interactions.

Research indicates that compounds similar to This compound exhibit various biological activities:

- Antiproliferative Activity : Studies have shown that related isoindole derivatives can inhibit cell growth by inducing apoptosis through the modulation of intracellular calcium levels and subsequent phosphorylation of eIF2alpha, a key factor in protein synthesis regulation .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cellular processes. For instance, it has been suggested that similar compounds inhibit polymerase activity in viral replication systems .

Biological Activity Data

A summary of biological assays conducted on this compound and related structures is presented in Table 1.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell growth | |

| Enzyme inhibition (e.g., polymerases) | Reduced viral replication | |

| Calcium signaling modulation | Induction of apoptosis |

Case Study 1: Anticancer Potential

A study explored the antiproliferative effects of a series of isoindole derivatives, including our compound of interest. The results indicated significant inhibition of cancer cell lines at micromolar concentrations, with mechanisms linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties against Hepatitis C virus (HCV). The compound demonstrated a capacity to inhibit HCV polymerase activity in vitro, suggesting potential therapeutic applications in viral infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of isoindole derivatives. Modifications to the hydroxyphenyl group and variations in the dioxoisoindole core can significantly influence potency and selectivity. For instance:

- Substitution patterns on the phenyl ring can enhance binding affinity to target proteins.

- Alterations in the dioxoisoindole moiety can affect solubility and bioavailability.

Q & A

(Basic) What are the critical steps and reaction conditions for synthesizing 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxyphenyl)propanamide with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Amide Coupling : Reacting 2-hydroxyphenylamine with a propanoic acid derivative (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanoic acid) using coupling agents like EDC/HOBt or DCC in anhydrous DMF or THF under nitrogen .

Protection/Deprotection : The isoindole-1,3-dione (phthalimide) group may require protection during coupling, followed by deprotection using hydrazine hydrate in ethanol/chloroform mixtures .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity.

Key Conditions : Maintain strict control of temperature (0–25°C during coupling), anhydrous solvents, and inert atmosphere to prevent side reactions. Yield optimization depends on stoichiometric ratios and slow addition of reagents .

(Basic) How can spectroscopic methods confirm the structural identity of this compound?

Methodological Answer:

- 1H/13C NMR :

- The 2-hydroxyphenyl group shows a singlet for the phenolic -OH (~10 ppm) and aromatic protons (δ 6.8–7.5 ppm). The phthalimide moiety exhibits characteristic peaks for two carbonyl groups (δ ~170 ppm in 13C) and isoindole protons (δ ~7.6–7.8 ppm) .

- The propanamide linker displays triplet/multiplet signals for CH2 groups (δ 2.5–3.5 ppm) .

- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 337.1) and fragmentation patterns matching the proposed structure .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching for phthalimide and amide) and ~3300 cm⁻¹ (N-H/O-H stretching) .

(Advanced) What advanced strategies can improve synthesis efficiency and yield?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (e.g., 50% → 88%) by enhancing reaction kinetics. Use sealed vessels with controlled power settings .

- Flow Chemistry : Enables continuous production with real-time monitoring, reducing batch variability. Optimize residence time and solvent systems (e.g., DMF/THF mixtures) .

- Catalytic Systems : Employ Pd-catalyzed coupling for aromatic substitutions or enzyme-mediated amide formation to reduce side products .

(Advanced) How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) or slow evaporation (ethanol).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL (via Olex2 or SHELXLE) for structure solution. The phthalimide ring planarity and hydrogen-bonding network (e.g., phenolic -OH⋯O=C interactions) validate the structure .

- Disorder Modeling : Address positional ambiguities in flexible alkyl chains using PART commands in SHELXL .

(Advanced) How should researchers address contradictions in reported biological activity data (e.g., anticonvulsant vs. neurotoxic effects)?

Methodological Answer:

- Assay Standardization :

- Use validated in vivo models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) with dose-response curves (10–100 mg/kg) .

- Include positive controls (e.g., valproate) and measure plasma concentrations to correlate efficacy/toxicity.

- Structure-Activity Relationship (SAR) Studies :

- Modify substituents (e.g., halogenation of the phenyl ring or phthalimide substitution) to isolate pharmacophores responsible for target vs. off-target effects .

- Mechanistic Profiling : Perform kinase/GPCR panels or transcriptomics to identify unintended targets .

(Advanced) What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .

- Molecular Docking :

- Target Selection : Prioritize proteins with phthalimide-binding pockets (e.g., NF-κB or HDACs).

- Software : Use AutoDock Vina or Schrödinger Glide.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes .

(Basic) What solubility and stability profiles are critical for in vitro assays?

Methodological Answer:

- Solubility :

- Polar Solvents : DMSO (≥50 mg/mL) for stock solutions; dilute in PBS or cell media (final DMSO ≤0.1%).

- LogP : Estimate via HPLC (C18 column, acetonitrile/water gradients). Expected LogP ~2.5 due to aromatic/hydrophobic groups .

- Stability :

(Advanced) How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Core Modifications :

- Phthalimide : Replace with succinimide or maleimide to alter electron density.

- Phenyl Group : Introduce halogens, methoxy, or nitro groups to modulate steric/electronic effects .

Linker Optimization : Vary the propanamide chain length (C2 vs. C4) or introduce heteroatoms (e.g., S/O).

High-Throughput Screening (HTS) : Use 96-well plates to test 100+ derivatives against target enzymes (e.g., HDACs) .

Data Analysis : Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.